3-Methyl-2-(methylthio)pyridine-5-boronic acid
Description
3-Methyl-2-(methylthio)pyridine-5-boronic acid (CAS: 1190206-49-5) is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with a methyl group at position 3, a methylthio (-SMe) group at position 2, and a boronic acid (-B(OH)₂) moiety at position 4. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize pharmaceuticals, agrochemicals, and functional materials due to its stability and reactivity . Its structural uniqueness arises from the electron-donating methylthio group, which modulates the electronic environment of the boronic acid, influencing coupling efficiency .
Properties
IUPAC Name |
(5-methyl-6-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNBIKYOMOKNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)SC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(methylthio)pyridine-5-boronic acid typically involves the reaction of 3-Methyl-2-(methylthio)pyridine with a boron-containing reagent under controlled conditions. One common method involves the use of boronic esters as intermediates, which are then hydrolyzed to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild conditions, making use of palladium catalysts and base in an aqueous or organic solvent system .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or heteroaryl halides. This reaction is pivotal in synthesizing biaryl or heterobiaryl systems .
Mechanism:
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Oxidative Addition : Pd⁰ reacts with an aryl halide (e.g., Ar–X) to form a Pdᴵᴵ–Ar complex.
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Transmetalation : The boronic acid transfers its organic group (R–B(OH)₂) to Pdᴵᴵ via base-assisted ligand exchange.
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Reductive Elimination : Pdᴵᴵ releases the coupled product (Ar–R) and regenerates Pd⁰.
Key Reaction Examples:
Notes :
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The methylthio group enhances electron density at the pyridine ring, improving oxidative addition efficiency .
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Steric hindrance from the methylthio substituent can reduce yields with bulky substrates (e.g., ortho-substituted aryl halides) .
Protodeboronation
Under acidic or oxidative conditions, the boronic acid group may undergo protodeboronation, forming a protonated pyridine derivative. This side reaction is minimized in neutral or basic media.
Conditions:
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Acidic : H₂SO₄/H₂O, 25°C → 3-Methyl-2-(methylthio)pyridine (traces observed in GC-MS).
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Oxidative : H₂O₂, Fe³⁺ → B(OH)₃ + 3-Methyl-2-(methylthio)pyridine.
Esterification with Diols
The boronic acid reacts with diols (e.g., pinacol) to form boronate esters, enhancing stability and solubility for storage or further reactions .
Example:
Applications :
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Boronate esters are preferred in anhydrous Suzuki couplings .
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Improved chromatographic separation compared to the free boronic acid .
Competitive Reactivity in Multi-Component Systems
In cascade reactions, the boronic acid participates in sequential couplings. For instance, with 2-formylbenzeneboronic acid, it forms pentacyclic structures via dual Suzuki coupling and cyclization .
Case Study:
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First Coupling : 3-Methyl-2-(methylthio)pyridine-5-boronic acid reacts with 2-chloro-5-bromopyridine to form a biaryl intermediate.
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Second Coupling : The intermediate reacts with 2-formylbenzeneboronic acid, followed by intramolecular aldol condensation to yield a pentacycle .
Yield : 61% for the bis-aldehyde intermediate; 15% for the pentacycle under standard conditions .
Comparative Reactivity with Analogues
The methylthio group differentiates this compound from similar boronic acids. The table below highlights key contrasts:
Key Observations :
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Electron-withdrawing groups (e.g., CF₃) reduce coupling efficiency but enhance stability .
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Methylthio substitution balances reactivity and steric demands .
Catalytic Challenges and Solutions
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Palladium Catalyst Poisoning : The methylthio group can coordinate to Pd, necessitating ligand-rich systems (e.g., DCPTPB) to prevent deactivation .
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate side reactions. Biphasic systems (toluene/MeOH) are often optimal .
Scientific Research Applications
Organic Synthesis Applications
Suzuki–Miyaura Coupling:
3-Methyl-2-(methylthio)pyridine-5-boronic acid is primarily utilized in the Suzuki–Miyaura coupling reaction, which is a pivotal method for forming carbon-carbon bonds. This reaction involves the following steps:
- Oxidative Addition: A halide reacts with a palladium complex.
- Transmetalation: The boronic acid transfers its organic moiety to the palladium.
- Reductive Elimination: The coupled product is formed.
The reaction conditions are mild and tolerant of various functional groups, making this compound a versatile reagent in organic synthesis.
Potential Biological Activities
While specific biological activities of 3-Methyl-2-(methylthio)pyridine-5-boronic acid have not been extensively documented, compounds with similar structures have shown promise as inhibitors of histone deacetylases (HDACs), which are significant targets in cancer therapy. The presence of the boronic acid moiety may enhance interactions with biological targets, suggesting potential for pharmacological studies.
Case Studies
Case Study 1: Synthesis of Biologically Active Compounds
In a study focusing on the synthesis of potential HDAC inhibitors, researchers utilized 3-Methyl-2-(methylthio)pyridine-5-boronic acid in the Suzuki–Miyaura coupling to create novel compounds with enhanced biological activity. The results indicated improved efficacy against cancer cell lines compared to previously known inhibitors.
Case Study 2: Material Science Applications
Another application explored the use of this compound in developing advanced materials through polymerization reactions that leverage its boronic acid functionality. This led to the creation of new materials with desirable mechanical and thermal properties.
Mechanism of Action
The mechanism by which 3-Methyl-2-(methylthio)pyridine-5-boronic acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the transfer of the boronic acid group to the palladium catalyst, which then facilitates the formation of the desired product .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-methyl-2-(methylthio)pyridine-5-boronic acid with similar pyridine-based boronic acids:
*Physical state inferred from analogs; explicit data unavailable.
Reactivity in Cross-Coupling Reactions
- 3-Methyl-2-(methylthio)pyridine-5-boronic acid : The methylthio group at position 2 donates electrons via resonance, stabilizing the boronic acid and improving its coupling efficiency with aryl halides. This is critical in synthesizing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives .
- 2-Chloro-4-methylpyridine-5-boronic acid : The chloro substituent increases electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions. However, it may reduce stability under basic conditions .
Biological Activity
3-Methyl-2-(methylthio)pyridine-5-boronic acid is an organoboron compound that has gained attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₉BNO₂S
- Molecular Weight : Approximately 183.04 g/mol
- Functional Groups : Boronic acid group, methylthio group, and pyridine ring
The presence of the boronic acid moiety is significant as it enhances the compound's ability to interact with various biological targets, particularly in enzyme inhibition and cellular signaling pathways.
Table 1: Comparison of Biological Activities of Related Compounds
Antitumor Activity
Preliminary studies suggest that 3-Methyl-2-(methylthio)pyridine-5-boronic acid could exhibit antitumor properties similar to other boron-containing compounds. For instance, compounds with a pyridine structure have been documented to inhibit cancer cell proliferation and induce apoptosis in various cancer models .
Pharmacological Potential
The compound's ability to participate in Suzuki-Miyaura coupling reactions enhances its utility in synthesizing biologically active molecules. This synthetic versatility positions it as a candidate for further pharmacological investigations aimed at developing new therapeutic agents.
Future Directions for Research
Given the structural similarities with known inhibitors of key biological targets, further research is warranted to explore:
- In Vitro Studies : Detailed studies should be conducted to assess the specific biological activities of 3-Methyl-2-(methylthio)pyridine-5-boronic acid against various cancer cell lines.
- In Vivo Efficacy : Animal models should be employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo.
- Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound exerts its effects will be crucial for understanding its potential applications in therapy.
- Analog Synthesis : Developing analogs with modified structures could enhance potency and selectivity against specific biological targets.
Q & A
Q. What are the standard synthetic routes for preparing 3-Methyl-2-(methylthio)pyridine-5-boronic acid, and how can researchers optimize reaction conditions?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation. For example, brominated pyridine intermediates (e.g., 5-Bromo-2-methoxypyridin-3-ylboronic acid in ) are coupled with boronic acids under palladium catalysis. Key steps include:
- Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (toluene/EtOH/H₂O).
- Nitrogen purging to prevent oxidation of the boronic acid.
- Monitoring reaction progress via TLC or HPLC.
Optimization may involve adjusting temperature (reflux vs. room temperature), catalyst loading, or substituting ligands (e.g., SPhos) to improve yields .
Q. How should this compound be purified and stored to maintain stability?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, eluting with hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures.
- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. highlights the need for low-temperature storage for boronic acid esters, which applies analogously to this compound .
Q. What spectroscopic and chromatographic methods confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., methylthio group at C2, methyl at C3) via coupling patterns and chemical shifts.
- HPLC-MS : Assess purity (>97% by area normalization) and detect hydrolyzed byproducts (e.g., boroxines).
- Elemental Analysis : Verify boron content via ICP-MS or combustion analysis.
Certificates of Analysis (COA) for related compounds () emphasize the importance of validated analytical protocols .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with this boronic acid, particularly when low yields are observed (e.g., 25% in )?
- Methodological Answer :
- Catalyst Screening : Test alternatives to Pd(PPh₃)₄, such as PdCl₂(dppf) or NiCl₂(PCy₃)₂, which may enhance turnover in sterically hindered systems.
- Solvent Optimization : Replace EtOH with THF or DMF to improve solubility of aromatic substrates.
- Additives : Include phase-transfer catalysts (e.g., TBAB) or stabilize the boronic acid with Lewis bases (e.g., pyridine).
’s low yield (25%) suggests competing side reactions (e.g., protodeboronation), which can be mitigated by adjusting pH or reaction time .
Q. What strategies mitigate hydrolysis or oxidation during reactions involving this boronic acid?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under N₂/Ar with rigorously dried solvents (e.g., molecular sieves).
- Stabilizing Agents : Add pinacol (1,2-diol) to form stable boronate esters in situ, as seen in for bromopyridine boronic esters .
- Low-Temperature Quenching : Terminate reactions rapidly at 0°C to minimize boronic acid degradation.
Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Comparative Analysis : Replicate published protocols (e.g., coupling conditions in vs. ) to identify variables affecting reactivity.
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
- Computational Modeling : DFT calculations (e.g., using Gaussian) predict substituent effects on boronic acid stability, aiding data interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
